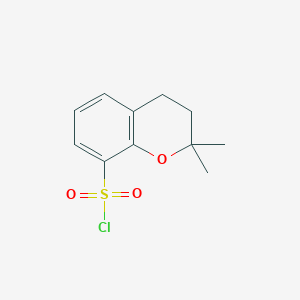

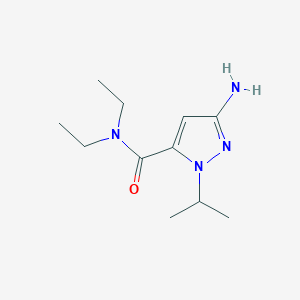

![molecular formula C18H18N4O5 B2775861 N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]tryptophan CAS No. 360791-47-5](/img/structure/B2775861.png)

N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]tryptophan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound was synthesized by 5-acetyl-1,3-dimethyl-barbituric acid and p-methyl isonitrosophenylhydrazine . The synthesis involved a condensation reaction .Molecular Structure Analysis

The molecular and crystal structures of the compound were determined by single crystal X-ray analysis . It belongs to the triclinic system P -1 space group . The molecular structure includes intramolecular N–H···O and N–H···N hydrogen bonds that enclose S (6) ring motifs .Chemical Reactions Analysis

In the crystal structure, the intermolecular C–H···O and O–H···O hydrogen bonds link the molecules into centrosymmetric dimers, enclosing R 22 (10) and R 44 (10) ring motifs . These may be effective in stabilizing the structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.365. In the crystal structure, hydrogen bonding and van der Waals interactions are the dominant interactions in crystal packing . The O–H···O and C–H···O hydrogen bond energies in the crystal are 95.9 and 87.5 kJ mol −1, respectively .Scientific Research Applications

Serotonergic System Studies

The compound α‐Methyl‐l‐tryptophan (α‐MTrp), an analog of tryptophan, has been used in research focusing on the brain's serotonergic system. This system is critical for understanding various neuropsychiatric disorders. α‐MTrp aids in measuring the unidirectional uptake and conversion to serotonin (5‐HT) synthesis rates in the brain. This approach is important for determining brain 5‐HT synthesis rates, providing insights into normal control of 5‐HT synthesis and its alterations by drugs. The method can be applied using autoradiographic measurements in laboratory animals and positron emission tomography in larger animals and humans (Diksic & Young, 2001).

Antithrombin III Research

Research involving the modification of tryptophan residues in antithrombin III has shown that chemical modification of a single tryptophan residue can block heparin binding and the heparin-enhanced inhibition of thrombin. This study contributes to understanding the molecular mechanisms of antithrombin III and its interaction with heparin, which is crucial in the regulation of blood coagulation (Blackburn et al., 1984).

Metabolomic Analysis in Rats

Tryptophan (TRP) supplementation studies in rats have highlighted its vital role in regulating nutrient metabolism. This research provides insights into the biochemical profiles, intestinal structure, liver structure, and serum metabolome in rats with tryptophan supplementation. Understanding the metabolic effects of tryptophan can inform nutrition science and dietary supplement research (Ruan et al., 2014).

Membrane Protein Studies

Studies involving gramicidin A channels, a type of membrane protein, have utilized tryptophan derivatives to understand the structural and functional roles of tryptophan at the membrane/water interface. This research is pivotal in comprehending how membrane proteins function and interact with their environment (Sun et al., 2008).

Tryptophan Lyase (NosL) Transformations

The enzyme Tryptophan Lyase (NosL) has been studied for its ability to catalyze transformations involving tryptophan. This research is significant for understanding enzymatic reactions and potential applications in synthetic chemistry (Bhandari et al., 2016).

properties

IUPAC Name |

2-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5/c1-21-15(23)12(16(24)22(2)18(21)27)9-20-14(17(25)26)7-10-8-19-13-6-4-3-5-11(10)13/h3-6,8-9,14,19,23H,7H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDGEFUCRFKAIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C=NC(CC2=CNC3=CC=CC=C32)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]tryptophan | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2775783.png)

![N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2775790.png)

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2775791.png)

![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2775795.png)

![[2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methylamine, AldrichCPR](/img/structure/B2775796.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2775797.png)

![1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2775798.png)